gamma-Cyclodextrin xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Cyclodextrin xhydrate is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. It is known for its ability to form inclusion complexes with various guest molecules due to its hydrophobic internal cavity and hydrophilic external surface. This unique structure allows this compound to enhance the solubility, stability, and bioavailability of hydrophobic compounds, making it valuable in various industries, including pharmaceuticals, food, and cosmetics .
Preparation Methods
Gamma-Cyclodextrin xhydrate is typically produced through the enzymatic conversion of starch using cyclodextrin glycosyltransferase (CGTase). The process involves two main steps:
Liquefaction of Starch: Starch is first liquefied either by heat treatment or using alpha-amylase to break down the starch into smaller dextrins.
Cyclization: Cyclodextrin glycosyltransferase is then added to catalyze the formation of gamma-Cyclodextrin from the dextrins. .
Industrial production methods often involve the use of complexing agents to selectively extract gamma-Cyclodextrin from the reaction mixture, thereby reducing product inhibition and increasing overall yield .
Chemical Reactions Analysis
Gamma-Cyclodextrin xhydrate undergoes various chemical reactions, including:
Oxidation: Gamma-Cyclodextrin can be oxidized using reagents such as sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to produce reduced cyclodextrin derivatives.
Substitution: Gamma-Cyclodextrin can undergo substitution reactions where hydroxyl groups are replaced with other functional groups, such as hydroxypropyl or sulfobutyl groups, to enhance its solubility and functionality
Common reagents and conditions used in these reactions vary depending on the desired derivative. Major products formed include hydroxypropyl gamma-Cyclodextrin and sulfobutyl ether gamma-Cyclodextrin .
Scientific Research Applications
Gamma-Cyclodextrin xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent to enhance the solubility and stability of hydrophobic compounds in aqueous solutions.
Biology: Gamma-Cyclodextrin is employed in the study of enzyme-substrate interactions and protein folding due to its ability to form inclusion complexes.
Medicine: It is used in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds. .
Industry: In the food industry, it is used to stabilize flavors and fragrances, while in cosmetics, it is used to enhance the solubility of active ingredients
Mechanism of Action
The mechanism of action of gamma-Cyclodextrin xhydrate involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of gamma-Cyclodextrin encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Gamma-Cyclodextrin xhydrate is compared with other cyclodextrins, such as alpha-Cyclodextrin and beta-Cyclodextrin:
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity size and is less suitable for larger guest molecules.
Beta-Cyclodextrin: Composed of seven glucose units, it has an intermediate cavity size and is commonly used for aromatic and heterocyclic compounds.
Gamma-Cyclodextrin: Composed of eight glucose units, it has the largest cavity size, making it suitable for a wider variety of large organic compounds, such as macrocycles and steroids
Gamma-Cyclodextrin’s larger cavity size and higher water solubility make it unique and more versatile for various applications compared to alpha- and beta-Cyclodextrins .
Properties
IUPAC Name |
(1R,5S,6R,8S,10S,11R,13R,15R,16S,18R,20R,21S,23R,25R,26S,28S,30S,31R,33S,35S,36R,38S,40S,41S,42S,43S,44S,45S,46S,47R,48R,49R,50R,51R,52R,53S,54S,55S,56S)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41-,42?,43-,44-,45-,46+,47+,48+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-KGMMMUSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@H]8[C@@H](O[C@H]([C@H]([C@@H]8O)O)O[C@H]9[C@@H](O[C@@H](O2)[C@H]([C@@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.